molecular formula C9H6FNO B1322792 7-fluoroisoquinolin-1(2H)-one CAS No. 410086-27-0

7-fluoroisoquinolin-1(2H)-one

Cat. No. B1322792
Key on ui cas rn: 410086-27-0
M. Wt: 163.15 g/mol
InChI Key: FUOKJYPVIFOPQF-UHFFFAOYSA-N
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Patent
US09115114B2

Procedure details

Under N2, sodium hydride (710 mg, 29.4 mmol) was added to 7-fluoro-2H-isoquinolin-1-one (4 g, 24.55 mmol) in dry DMF (40 mL) at 0° C. After stirring at 0° C. for 20 min, CH3I (5.2 g, 36.7 mmol) was added. The mixture was stirred at 26° C. for 2 h. Saturated aqueous NH4Cl (20 mL) was added and after extractive work up with ethyl acetate, purification by silica gel chromatography (PE:EA=10:1) gave the title compound (2.2 g, 50%) as an off-white solid. 1H NMR (CDCl3, 400 MHz) δ 8.06 (dd, J1=9.6 Hz, J2=2.8 Hz, 1H), 7.50 (dd, J1=8.8 Hz, J2=5.2 Hz, 1H), 7.38-7.36 (m, 1H), 7.03 (d, J=7.6 Hz, 1H), 6.48 (d, J=7.2 Hz, 1H), 3.61 (s, 3H). LCMS: 178.1 [M+H]+
Quantity
710 mg
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
5.2 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
reactant
Reaction Step Three
Yield
50%

Identifiers

REACTION_CXSMILES
[H-].[Na+].[F:3][C:4]1[CH:13]=[C:12]2[C:7]([CH:8]=[CH:9][NH:10][C:11]2=[O:14])=[CH:6][CH:5]=1.[CH3:15]I.[NH4+].[Cl-]>CN(C=O)C>[F:3][C:4]1[CH:13]=[C:12]2[C:7]([CH:8]=[CH:9][N:10]([CH3:15])[C:11]2=[O:14])=[CH:6][CH:5]=1 |f:0.1,4.5|

Inputs

Step One
Name
Quantity
710 mg
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
4 g
Type
reactant
Smiles
FC1=CC=C2C=CNC(C2=C1)=O
Name
Quantity
40 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
5.2 g
Type
reactant
Smiles
CI
Step Three
Name
Quantity
20 mL
Type
reactant
Smiles
[NH4+].[Cl-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
After stirring at 0° C. for 20 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture was stirred at 26° C. for 2 h
Duration
2 h
CUSTOM
Type
CUSTOM
Details
after extractive work up with ethyl acetate, purification by silica gel chromatography (PE:EA=10:1)

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
FC1=CC=C2C=CN(C(C2=C1)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 2.2 g
YIELD: PERCENTYIELD 50%
YIELD: CALCULATEDPERCENTYIELD 50.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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